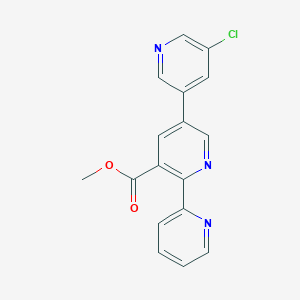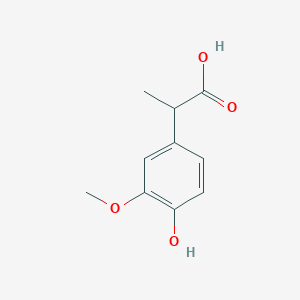
2-Chloro-N-((1r,4r)-4-hydroxycyclohexyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-((1r,4r)-4-hydroxycyclohexyl)acetamide: is a synthetic organic compound that features a chloro group, a hydroxycyclohexyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-((1r,4r)-4-hydroxycyclohexyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanol, which is converted to 4-hydroxycyclohexylamine through a series of reactions.
Chlorination: The 4-hydroxycyclohexylamine is then chlorinated to introduce the chloro group at the 2-position.
Acetylation: Finally, the chlorinated intermediate undergoes acetylation to form the acetamide group, resulting in the target compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used.
Major Products:
Oxidation: Formation of 4-oxocyclohexylacetamide.
Reduction: Formation of trans-2-hydroxy-N-(4-hydroxycyclohexyl)-acetamide.
Substitution: Formation of trans-2-azido-N-(4-hydroxycyclohexyl)-acetamide.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Potential use as a biochemical probe to study enzyme interactions.
- Investigated for its effects on cellular processes.
Medicine:
- Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
- Studied for its pharmacokinetics and metabolism in biological systems.
Industry:
- Used in the development of new materials with specific properties.
- Potential applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-Chloro-N-((1r,4r)-4-hydroxycyclohexyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces.
Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular functions.
Comparison with Similar Compounds
trans-2-chloro-N-(4-hydroxyphenyl)-acetamide: Similar structure but with a phenyl group instead of a cyclohexyl group.
trans-2-chloro-N-(4-hydroxybenzyl)-acetamide: Similar structure but with a benzyl group instead of a cyclohexyl group.
Uniqueness:
- The presence of the hydroxycyclohexyl group in 2-Chloro-N-((1r,4r)-4-hydroxycyclohexyl)acetamide may confer unique steric and electronic properties, affecting its reactivity and interactions with biological targets.
- Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a unique candidate for specific applications.
Properties
Molecular Formula |
C8H14ClNO2 |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
2-chloro-N-(4-hydroxycyclohexyl)acetamide |
InChI |
InChI=1S/C8H14ClNO2/c9-5-8(12)10-6-1-3-7(11)4-2-6/h6-7,11H,1-5H2,(H,10,12) |
InChI Key |
PQTXZSWOJQCYFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC(=O)CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-Bromo-3-chloro-2-(oxiran-2-ylmethoxy)phenyl]ethanone](/img/structure/B8498621.png)

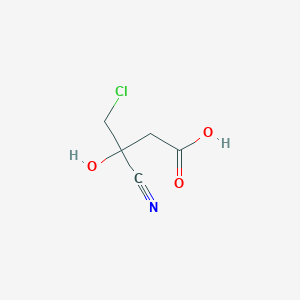
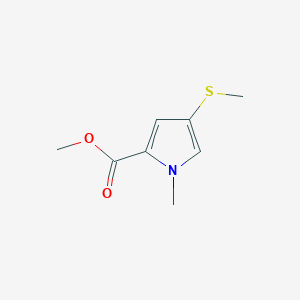
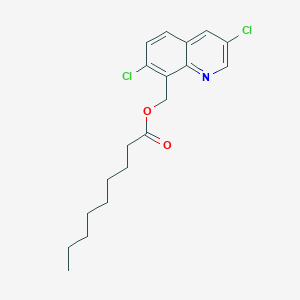
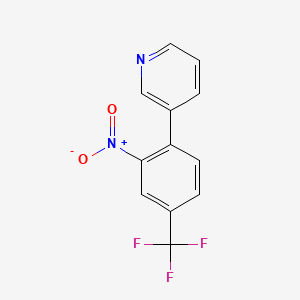
![1-Piperidineacetamide,n-(4-aminophenyl)-4-[(4-fluorophenyl)methyl]-,dihydrochloride](/img/structure/B8498647.png)
![tert-butyl N-[[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonyl]amino]carbamate](/img/structure/B8498648.png)
![Benzamide,4-[4-(4-pyridinyl)-1-piperazinyl]-](/img/structure/B8498659.png)
![6-Chloro-3-(3-chlorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B8498669.png)

